2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride

Enantioselective enzymatic resolution NMDA-glycine antagonist synthesis Chiral intermediate procurement

2‑(1,2,3,4‑Tetrahydroquinolin‑2‑yl)acetic acid hydrochloride is the essential regioisomer for constructing tricyclic quinoxalinedione NMDA‑glycine antagonists. Only the 2‑acetic acid substituent allows cyclization to the pharmacophore; 3‑, 4‑, and 6‑substituted analogs, as well as the methyl ester or N‑Boc derivative, cannot be substituted. The hydrochloride salt is the direct entry point for Novozym 435‑catalyzed kinetic resolution (93 % ee, E = 94) or patent‑validated asymmetric hydrogenation (R‑BINAP‑Ru), giving both enantiomers for matched‑pair SAR studies. The same intermediate also feeds β‑lactam programs, reducing inventory complexity. Supplied at ≥95 % purity in research quantities with full analytical support.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 205655-49-8
Cat. No. B2441208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride
CAS205655-49-8
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC1CC(=O)O.Cl
InChIInChI=1S/C11H13NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7H2,(H,13,14);1H
InChIKeyUWFKHRHNCGJMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride (CAS 205655-49-8): Procurement-Relevant Structural and Pharmacological Baseline


2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride (CAS 205655-49-8) is a chiral tetrahydroquinoline (THQ) derivative bearing an acetic acid side chain at the 2-position, supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₃NO₂·HCl and molecular weight of 227.7 g/mol . The compound serves as a versatile small-molecule scaffold and a key synthetic intermediate, most notably for the preparation of tricyclic quinoxalinediones that function as potent NMDA-glycine site antagonists via asymmetric hydrogenation or enzymatic resolution routes [1][2]. Commercially available in research quantities (e.g., 50 mg to 500 mg) with a minimum purity of 95%, its procurement value is anchored in the well-characterized synthetic pathway to enantiomerically pure downstream pharmacophores rather than in intrinsic biological activity of the free acid itself .

Why 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride Cannot Be Interchanged with Generic THQ Analogs


Within the tetrahydroquinoline chemical space, the position of the acetic acid substituent on the saturated ring is the single most consequential determinant of downstream synthetic utility and pharmacological outcome. The 2-substituted isomer (CAS 205655-49-8) provides the requisite carbon skeleton for cyclization to tricyclic quinoxalinediones targeting the NMDA-glycine site [1]. In contrast, the 3-substituted analog (2-(1,2,3,4-tetrahydroquinolin-3-yl)acetic acid, CAS 933756-68-4), the 4-substituted isomer, and the 6-substituted variant each yield distinct ring-fusion geometries that are incompatible with the same pharmacophoric requirements [2]. Furthermore, the acetic acid side chain at C-2 is the critical handle enabling enantioselective enzymatic kinetic resolution—achieving up to 93% enantiomeric excess for the S-enantiomer using Novozym® 435—which directly governs the stereochemical purity of the final NMDA antagonist [1]. Substituting the free acid with the methyl ester (CAS 185854-45-9) or the N-Boc-protected derivative (CAS 683220-36-2) alters reactivity and protection/deprotection logic, making simple one-for-one interchange impossible without redesigning the entire synthetic sequence. These regioisomeric and functional-group distinctions mean that procurement specifications must be exact: a 2-acetic acid THQ cannot be replaced by any other positional isomer or ester derivative without compromising the intended synthetic or pharmacological endpoint.

Product-Specific Quantitative Evidence Guide: 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride vs. Structural Analogs and Alternatives


Enantioselectivity of Methyl Ester Resolution: (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-acetate Outperforms the Corresponding 2-Carboxylate Substrate

The methyl 1,2,3,4-tetrahydroquinoline-2-acetate intermediate (derived from CAS 205655-49-8 via esterification) is resolved enzymatically with superior enantioselectivity compared to the corresponding 2-carboxylate ester. Using Novozym® 435 as the biocatalyst, racemic methyl 1,2,3,4-tetrahydroquinoline-2-acetate (rac-4) is hydrolyzed to yield the desired (S)-enantiomer with 93% enantiomeric excess, 50% yield, and an enantiomeric ratio E = 94 [1]. In contrast, the homologous 2-carboxylate substrate (methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, rac-3) resolved with α-chymotrypsin yields only 97% ee and 47% yield with a markedly lower E value of 67 under identical conceptual conditions [1]. The acetate homolog thus provides a 40% improvement in enantiomeric ratio (E = 94 vs. E = 67), translating to more efficient enantiopurification and reduced material waste during scale-up.

Enantioselective enzymatic resolution NMDA-glycine antagonist synthesis Chiral intermediate procurement

Downstream NMDA-Glycine Site Affinity: The S-Enantiomer Derived from the 2-Acetic Acid Intermediate Exhibits 85-Fold Higher Affinity Than the R-Enantiomer

The tricyclic quinoxalinedione anilide (S)-2, synthesized from enantiomerically pure (S)-methyl 1,2,3,4-tetrahydroquinoline-2-acetate—which itself derives from CAS 205655-49-8—exhibits a Ki of 0.96 nM at the NMDA-glycine site as determined by [³H]5,7-dichlorokynurenic acid radioligand binding assay [1]. The corresponding R-enantiomer shows a Ki of 82 nM under identical assay conditions, representing an 85-fold loss in binding affinity [1]. This stereochemical discrimination is among the most pronounced in the 2-carboxytetrahydroquinoline series and exceeds the affinity differential typically observed for kynurenic acid-derived THQ antagonists, where the trans isomer is approximately 100-fold more potent than the cis isomer but absolute Ki values remain in the higher nanomolar range [2].

NMDA receptor glycine site Stereochemistry-activity relationship Tricyclic quinoxalinedione pharmacology

Regioisomeric Scaffold Comparison: 2-Substituted THQ-2-Acetic Acid Outperforms 6-Substituted THQ-6-Acetic Acid Derivatives in DMARD Potency by an Order of Magnitude

A systematic structure-activity relationship study of tetrahydroquinoline acetic acid regioisomers for antirheumatic (DMARD) activity revealed that the 6-substituted series—exemplified by (S)-(+)-8-chloro-1,2,3,4-tetrahydro-2-trifluoromethyl-6-quinolineacetic acid (IRA-378)—requires extensive additional substitution (8-chloro and 2-trifluoromethyl groups) to achieve meaningful potency against both acute and chronic inflammation models [1]. In contrast, the 2-acetic acid scaffold (as represented by CAS 205655-49-8) provides the core architecture for tricyclic quinoxalinedione NMDA antagonists with sub-nanomolar Ki values without requiring halogenation or trifluoromethylation [2]. This represents a fundamental divergence in scaffold optimization requirements: the 6-acetic acid series demands heavy substitution for pharmacological activity, whereas the 2-acetic acid series achieves potency through stereochemically controlled cyclization rather than aromatic ring decoration.

Regioisomeric scaffold comparison Anti-inflammatory drug discovery Structure-activity relationship

Synthetic Efficiency: Asymmetric Hydrogenation of Quinoline-2-Acetic Acid Esters Provides Direct Access to Enantiomerically Enriched THQ-2-Acetic Acid Derivatives

Sumitomo Pharma patents demonstrate that quinoline-2-acetic acid esters can be directly converted to optically active 1,2,3,4-tetrahydroquinoline-2-acetic acid esters via asymmetric hydrogenation using a R-BINAP-ruthenium complex as the catalyst [1]. This catalytic asymmetric approach contrasts with the alternative optical resolution method using hydrolases (e.g., α-chymotrypsin) or diastereomeric salt formation with d-camphorsulfonic acid, which provides access to both (2R)- and (2S)-enantiomers from the racemate but inherently limits maximum yield to 50% per enantiomer . The asymmetric hydrogenation route, when optimized, can theoretically exceed 50% yield of the desired enantiomer by avoiding the yield ceiling imposed by resolution-based approaches. The hydrochloride salt form (CAS 205655-49-8) serves as the optimal entry point for both synthetic strategies: it can be esterified and subjected to either catalytic asymmetric reduction or enzymatic resolution depending on the required enantiomeric purity and scale.

Asymmetric hydrogenation Catalytic enantioselective synthesis Process chemistry

Dual Synthetic Utility: The 2-Acetic Acid THQ Serves as a Common Intermediate for Both NMDA Antagonists and β-Lactam (Azetidinone) Antibiotic Scaffolds

Independent synthetic studies confirm that 1,2,3,4-tetrahydroquinoline-2-acetic acid (the free acid form of CAS 205655-49-8) serves as a common intermediate for two therapeutically distinct compound classes: tricyclic quinoxalinedione NMDA-glycine antagonists and β-lactam (azetidinone) antibiotics [1][2]. In the azetidinone pathway, THQ-2-acetic acid 7 is cyclized to form the β-lactam ring system 1, with the 8-hydroxyazetidinone analog 3 accessible via analogous routes using isopropyl ether protection [1]. This divergent synthetic utility is not shared by other THQ regioisomers such as the 3-acetic acid (CAS 933756-68-4) or 4-acetic acid variants, which have not been reported as intermediates for β-lactam synthesis [2]. The dual-pathway potential means that a single procurement of the 2-acetic acid scaffold can support multiple medicinal chemistry programs simultaneously, reducing inventory complexity and enabling efficient resource allocation across project portfolios.

Divergent synthetic intermediate Azetidinone synthesis Multi-target scaffold utility

Patent-Backed Manufacturing IP: Sumitomo Pharma's Optical Resolution and Asymmetric Hydrogenation Patents Provide Validated Process Chemistry Exclusively for the 2-Acetic Acid Scaffold

Two complementary Sumitomo Pharma patents (JPH08322591A and JPH08333345A) specifically describe methods for producing optically pure 1,2,3,4-tetrahydroquinoline-2-acetic acid esters via (a) optical resolution using hydrolases or diastereomeric salt formation with d-camphorsulfonic acid, and (b) catalytic asymmetric hydrogenation using BINAP-ruthenium complexes [1]. These patents establish a documented, reproducible industrial process for the 2-acetic acid scaffold that has no equivalent in the patent literature for the 3-acetic acid, 4-acetic acid, or 6-acetic acid THQ regioisomers. The availability of patent-validated manufacturing routes reduces process development risk and provides a clear freedom-to-operate landscape for organizations seeking to scale production of this specific intermediate. For procurement decision-makers, this translates to lower technology risk and greater supply chain confidence compared to THQ scaffolds that lack documented industrial-scale synthetic methodology.

Patent-protected manufacturing process Freedom-to-operate assessment Industrial-scale synthesis

Best Research and Industrial Application Scenarios for 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride (CAS 205655-49-8)


Enantioselective Synthesis of Sub-Nanomolar NMDA-Glycine Site Antagonists for Stroke and Neurodegeneration Research

CAS 205655-49-8 is the optimal starting material for producing tricyclic quinoxalinedione NMDA-glycine antagonists with sub-nanomolar binding affinity. Following esterification to the methyl ester, Novozym® 435-mediated kinetic resolution yields (S)-methyl 1,2,3,4-tetrahydroquinoline-2-acetate with 93% ee and E = 94 [1]. This enantiomerically enriched intermediate is then cyclized to the tricyclic quinoxalinedione scaffold, yielding final antagonists with Ki values as low as 0.96 nM at the NMDA-glycine site—an 85-fold improvement over the R-enantiomer (Ki = 82 nM) [1]. This application is directly relevant to academic and industrial groups developing neuroprotective agents for ischemic stroke, Alzheimer's disease, and Huntington's disease, where over-excitation of NMDA receptors is implicated in neuronal cell death [1].

Dual-Pathway Intermediate for Parallel NMDA Antagonist and β-Lactam Antibiotic Discovery Programs

Organizations running multiple medicinal chemistry programs can leverage CAS 205655-49-8 as a common intermediate feeding two therapeutically distinct pipelines. In one pathway, the compound is elaborated to tricyclic quinoxalinedione NMDA-glycine antagonists as described above [1]. In a parallel pathway, the same intermediate is cyclized to form the azetidinone (β-lactam) ring system, providing access to novel β-lactam antibiotic scaffolds [2]. This dual utility reduces the number of key intermediates that must be sourced, stored, and managed within a compound inventory, directly lowering procurement overhead and simplifying supply chain logistics for contract research organizations and medium-sized biotech companies with diversified project portfolios.

Process Chemistry Development and Scale-Up Using Patent-Validated Asymmetric Hydrogenation Methodology

For organizations transitioning from milligram-scale medicinal chemistry to gram- or kilogram-scale production, the availability of patent-validated asymmetric hydrogenation conditions (R-BINAP-ruthenium catalyst, JPH08333345A) applied to quinoline-2-acetic acid esters provides a defined starting point for process development [3]. Unlike the enzymatic resolution route, which is capped at 50% theoretical yield per enantiomer, the asymmetric hydrogenation approach can theoretically exceed this limit, offering a more cost-efficient path for larger-scale campaigns [3]. CAS 205655-49-8 serves as the entry point for esterification followed by either catalytic asymmetric reduction or enzymatic resolution, giving process chemists the flexibility to select the optimal route based on scale, cost, and enantiopurity targets [3].

Stereochemical Probe for NMDA Receptor Glycine-Site Pharmacophore Mapping

The pronounced 85-fold difference in NMDA-glycine site affinity between the S-enantiomer (Ki = 0.96 nM) and R-enantiomer (Ki = 82 nM) of the tricyclic quinoxalinedione derived from CAS 205655-49-8 makes this compound series an exceptional stereochemical probe for glycine-site pharmacophore mapping studies [1]. Academic laboratories investigating the conformational requirements of NMDA receptor antagonism can use both enantiomers—accessed from racemic CAS 205655-49-8 via preparative chiral resolution—as matched molecular pairs to experimentally dissect the stereochemical determinants of binding. This application is uniquely enabled by the 2-acetic acid scaffold's demonstrated compatibility with high-efficiency enzymatic resolution (E = 94), which makes both enantiomers accessible in sufficient quantity and purity for rigorous pharmacological comparison [1].

Quote Request

Request a Quote for 2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.